Pifoxime
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Overview
Description
Pifoxime is a non-steroidal anti-inflammatory agent that functions as a cyclooxygenase-1 and cyclooxygenase-2 inhibitor. It exhibits anti-inflammatory properties and is used in neuropsychiatric research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of pifoxime involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pifoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Pifoxime has several scientific research applications:
Chemistry: Used as a model compound in studying cyclooxygenase inhibition and anti-inflammatory mechanisms.
Industry: Utilized in the development of new non-steroidal anti-inflammatory drugs and related compounds.
Mechanism of Action
Pifoxime exerts its effects by inhibiting the cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: Another oxime compound used as an antidote for organophosphate poisoning.
Obidoxime: Similar to pralidoxime, used for reactivating acetylcholinesterase inhibited by organophosphates.
TMB-4: An oxime compound with similar reactivating properties.
Uniqueness
Pifoxime is unique due to its dual inhibition of cyclooxygenase-1 and cyclooxygenase-2, making it effective in reducing inflammation and pain. Its application in neuropsychiatric research also sets it apart from other oxime compounds primarily used for treating organophosphate poisoning .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3/b16-12+ |
InChI Key |
XUDSQIDNHJMBBW-FOWTUZBSSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
Origin of Product |
United States |
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